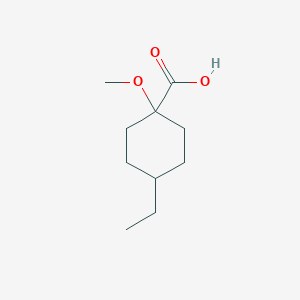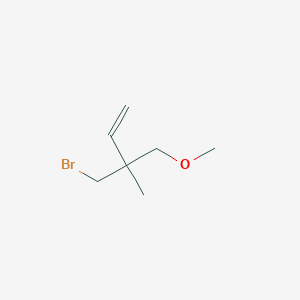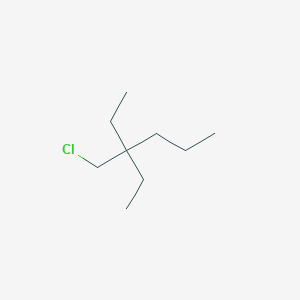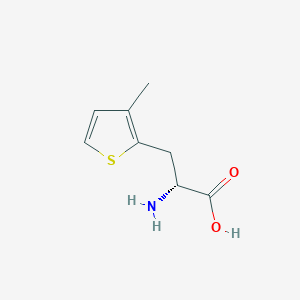
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxolane-2,5-dione moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione typically involves the reaction of 4-bromo-2-methylbenzaldehyde with maleic anhydride under acidic conditions. The reaction proceeds through a Diels-Alder reaction, followed by cyclization to form the oxolane-2,5-dione ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The compound is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane-2,5-dione ring into a more reduced form, such as a diol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxolane-2,5-dione ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-methylphenyl)oxolane-2,5-dione
- 3-(4-Fluoro-2-methylphenyl)oxolane-2,5-dione
- 3-(4-Iodo-2-methylphenyl)oxolane-2,5-dione
Uniqueness
Compared to its analogs, 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a valuable compound for synthetic chemistry and research applications .
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C11H9BrO3/c1-6-4-7(12)2-3-8(6)9-5-10(13)15-11(9)14/h2-4,9H,5H2,1H3 |
InChI Key |
CJIJFMYWWXVHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


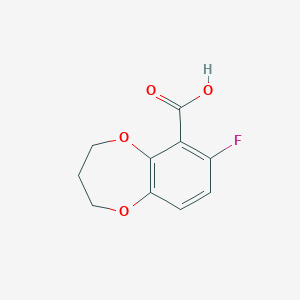

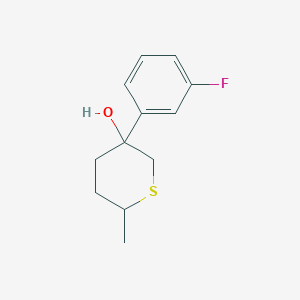
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13174173.png)

![3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)
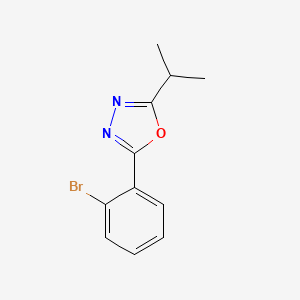
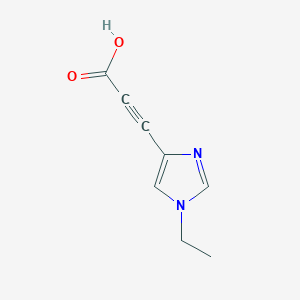
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
